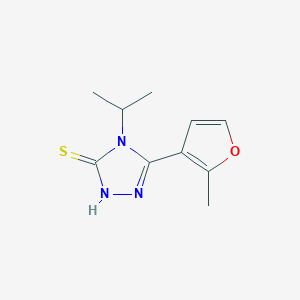
4-异丙基-5-(2-甲基-3-呋喃基)-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H13N3OS and a molecular weight of 223.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol are not detailed in the search results, apart from its molecular weight of 223.3 and its molecular formula C10H13N3OS .科学研究应用
抗真菌活性
已经研究了4-异丙基-5-(2-甲基-3-呋喃基)-4H-1,2,4-三唑-3-硫醇及其类似物的抗真菌性能。研究表明它们在抑制各种真菌菌株方面的有效性,包括石膏小毛癣菌、犬小毛癣菌、人畜共患毛癣菌、红色毛癣菌和白色念珠菌,具有不同程度的活性 (Terzioğlu Klip et al., 2010)。
结构和构象分析
使用X射线衍射和分子建模技术探索了化合物的结构和构象特征,这对其生物活性至关重要。这种分析有助于理解化合物在分子水平上的相互作用机制 (Karayel & Oezbey, 2008)。
抗微生物活性
对1,2,4-三唑衍生物的抗微生物性能进行了重要研究。这些化合物,包括4-异丙基-5-(2-甲基-3-呋喃基)-4H-1,2,4-三唑-3-硫醇的变体,在某些情况下显示出对各种微生物的良好至中等活性 (Bayrak et al., 2009)。
抗菌和抗真菌研究
最近的研究合成了新系列的1,2,4-三唑,并评估了它们的抗菌和抗真菌活性。这些化合物,包括所述三唑的衍生物,对各种细菌和真菌表现出显著活性,表明它们在开发新的抗微生物剂方面具有潜力 (Joshi et al., 2021)。
合成和理化性质
已经对1,2,4-三唑衍生物的合成进行了广泛研究,突出了它们在制药科学中的重要性。重点放在这些化合物的理化性质和潜在生物活性上,包括4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇的衍生物 (Kravchenko et al., 2018)。
缓蚀作用
4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇,一种相关化合物,被应用于缓蚀领域。已经研究了这种化合物在保护铜等金属免受腐蚀方面的有效性,特别是在盐性环境中,表明它在工业应用中具有潜力 (Chauhan et al., 2019)。
属性
IUPAC Name |
3-(2-methylfuran-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6(2)13-9(11-12-10(13)15)8-4-5-14-7(8)3/h4-6H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVSDCVYRJDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136267 |
Source


|
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588682-90-0 |
Source


|
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588682-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(2-methyl-3-furanyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
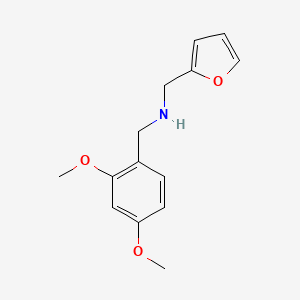
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
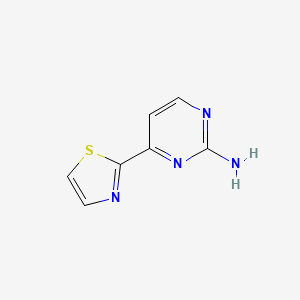
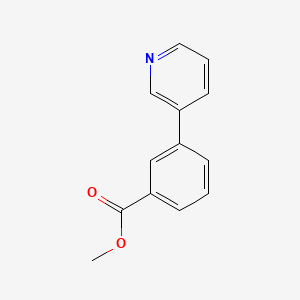

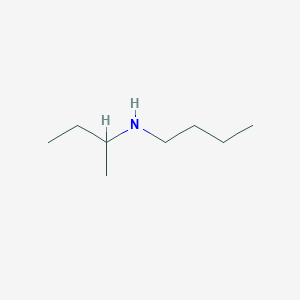

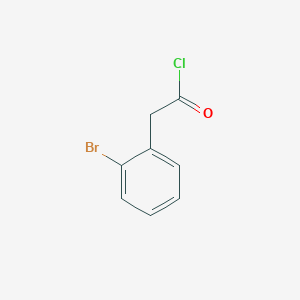
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)


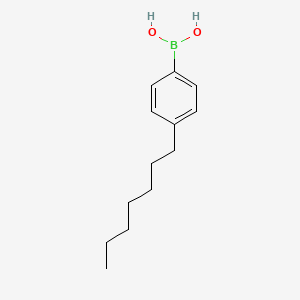
![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
